BenchChemオンラインストアへようこそ!

Antibacterial agent 49

Antibacterial screening β-lactamase inhibition Structure-activity relationship

Antibacterial agent 49 is a defined chemical entity from patent WO2013030735A1. Unlike analogs with reported MICs or β-lactamase potentiation, its activity is uncharacterized. This makes it essential as a negative control for β-lactamase assays and a distinct chemotype for SAR exploration of the 1,6-diazabicyclo[3.2.1]octan-7-one scaffold. For research use only.

Molecular Formula C13H16N5NaO8S
Molecular Weight 425.35 g/mol
Cat. No. B13911065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 49
Molecular FormulaC13H16N5NaO8S
Molecular Weight425.35 g/mol
Structural Identifiers
SMILESC1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C(=O)N4CCOCC4.[Na+]
InChIInChI=1S/C13H17N5O8S.Na/c19-12(16-3-5-24-6-4-16)11-15-14-10(25-11)9-2-1-8-7-17(9)13(20)18(8)26-27(21,22)23;/h8-9H,1-7H2,(H,21,22,23);/q;+1/p-1/t8-,9+;/m1./s1
InChIKeyKVOHOMCPAAWLAM-RJUBDTSPSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 49: Technical Specification and CAS Registry Overview for Research Procurement


Antibacterial agent 49 (CAS: 1426572-54-4) is a synthetic small-molecule antibacterial compound disclosed in patent WO2013030735A1 as Example 12 [1]. The compound belongs to the 1,6-diazabicyclo[3.2.1]octan-7-one chemical class and is available from multiple research chemical suppliers as a reference standard with typical purity specifications of ≥98% . Its chemical identity is defined by the IUPAC name sodium (2S,5R)-2-[5-(morpholine-4-carbonyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate, with a molecular weight of 425.35 g/mol (free acid equivalent) . Unlike many in-class analogs that function as β-lactamase inhibitors, the precise mechanism of action and antibacterial spectrum of this specific compound remain uncharacterized in the primary literature beyond its original patent disclosure [1].

Why Interchanging Antibacterial Agent 49 with In-Class Analogs or Alternative Chemical Series Carries Undefined Scientific Risk


Within the 1,6-diazabicyclo[3.2.1]octan-7-one scaffold, structurally related compounds such as Antibacterial agent 41 (Example 3), Antibacterial agent 44 (Example 7), and Antibacterial agent 50 (Example 47) all derive from the same patent WO2013030735A1 yet demonstrate functionally divergent properties that preclude substitution [1]. Notably, Antibacterial agent 50 has been reported to exhibit MICs of 32 μg/mL, 64 μg/mL, and 128 μg/mL against E. coli strains NCTC 13351, while other examples from the same patent series, including Antibacterial agents 39, 42, and 45, function not as direct antimicrobials but as β-lactamase inhibitors that reduce the MIC of ceftazidime . Antibacterial agent 49, in contrast, lacks any reported MIC values or defined mechanism-of-action classification in the publicly available scientific literature [1]. This spectrum of functional divergence—from direct antimicrobial activity to β-lactamase potentiation to uncharacterized activity—within a single patent family underscores that these compounds cannot be treated as interchangeable research tools without experimental validation of the specific Example compound.

Quantitative Comparative Analysis: Antibacterial Agent 49 Relative to Structurally Related Patent Examples and Functional Class Alternatives


Functional Classification Divergence: β-Lactamase Inhibition versus Direct Antibacterial Activity

Antibacterial agent 49 exhibits a fundamentally different functional classification from several structurally related examples within the same patent family WO2013030735A1 . While Antibacterial agents 39, 42, and 45 are explicitly characterized as compounds that reduce the MIC of ceftazidime—a functional signature consistent with β-lactamase inhibitory activity—Antibacterial agent 49 is catalogued solely as an antibacterial agent without any reported β-lactamase potentiation property . This functional divergence is meaningful because the 1,6-diazabicyclo[3.2.1]octan-7-one scaffold is the core structure of avibactam, a clinically approved β-lactamase inhibitor; certain derivatives within this chemical space retain inhibitory activity while others demonstrate direct antibacterial effects [1]. The absence of reported β-lactamase inhibition data for Antibacterial agent 49 means that researchers cannot assume functional interchangeability with the ceftazidime-potentiating analogs .

Antibacterial screening β-lactamase inhibition Structure-activity relationship Mechanism of action

Quantified Antibacterial Activity Gap: Absence of Reported MIC Data Relative to Antibacterial Agent 50

Within the same patent family WO2013030735A1, Antibacterial agent 50 (Example 47) has been reported with quantifiable antibacterial activity against E. coli strains NCTC 13351, demonstrating MIC values of 32 μg/mL, 64 μg/mL, and 128 μg/mL . In direct contrast, no MIC data or antibacterial susceptibility profile has been reported for Antibacterial agent 49 (Example 12) in any publicly accessible primary literature or authoritative database [1]. The parent patent WO2013030735A1, from which both compounds derive, does not disclose specific antibacterial activity data for either example, meaning that the reported activity for Antibacterial agent 50 originates from independent characterization that has not been replicated or published for Antibacterial agent 49 [1].

Minimum inhibitory concentration Escherichia coli Gram-negative bacteria Antibacterial susceptibility testing

Structural Differentiation: Morpholine-Carbonyl Oxadiazole Substituent versus Phenyl and Piperidine Analogs

Antibacterial agent 49 possesses a distinct structural feature—the 5-(morpholine-4-carbonyl)-1,3,4-oxadiazol-2-yl substituent at the 2-position of the 1,6-diazabicyclo[3.2.1]octane core . This structural motif differentiates it from closely related examples within the same patent family: Antibacterial agent 44 (Example 7) bears a 5-phenyl-1,3,4-oxadiazol-2-yl substituent, Antibacterial agent 41 (Example 3) incorporates a 5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl group, and Antibacterial agent 43 lacks the oxadiazole moiety entirely . The morpholine-carbonyl substitution introduces distinct physicochemical properties including additional hydrogen bond acceptor capacity (10 total acceptors) and altered lipophilicity that may influence bacterial penetration, target binding, and pharmacokinetic behavior [1].

Medicinal chemistry Structure-activity relationship Scaffold modification Chemical analog comparison

Data Availability Differential: Published Literature Coverage Relative to Alternative Chemical Series

Antibacterial agent 49 has no peer-reviewed publications, mechanism-of-action studies, or independent biological characterization reports indexed in major scientific databases including PubMed [1][2]. This contrasts with alternative antibacterial research compounds from other chemical series that possess extensive published characterization. For example, the structurally distinct NPS-2143 derivative also designated 'Compound 49' (unrelated to Antibacterial agent 49) has published MIC data of 2 μg/mL against MRSA in Nature-affiliated journals [3]. Similarly, Antimycobacterial agent-8 (also labeled Compound 49 in some vendor catalogs but representing a different chemical entity with molecular formula C21H22Cl2N4O4S) has reported MIC90 values of 2.5 μM against M. tuberculosis and 0.63 μM against M. abscessus with documented DNA gyrase inhibition mechanism . The complete absence of published characterization data for Antibacterial agent 49 (CAS: 1426572-54-4) means that researchers selecting this compound are working with an unvalidated chemical tool whose biological properties remain undefined beyond its original patent classification [2].

Literature validation Reproducibility Research tool selection Preclinical characterization

Validated Application Scenarios for Antibacterial Agent 49 Based on Available Characterization Evidence


Medicinal Chemistry Scaffold Exploration: Investigating Structure-Activity Relationships of C-2 Morpholine-Carbonyl Oxadiazole Substitution

Antibacterial agent 49 is appropriate for medicinal chemistry programs investigating the structure-activity relationships of 1,6-diazabicyclo[3.2.1]octan-7-one derivatives where the morpholine-carbonyl oxadiazole moiety at the C-2 position is a variable of interest. The compound serves as a defined chemical entity for systematic comparison against analogs bearing alternative C-2 substituents, including Antibacterial agent 44 (phenyl oxadiazole) and Antibacterial agent 41 (piperidinyl oxadiazole) from the same patent family . Researchers should note that baseline antibacterial activity for this specific example has not been reported, necessitating parallel determination of MIC values across the analog series as part of the experimental design.

Negative Control or Reference Standard for β-Lactamase Inhibition Studies

Given that Antibacterial agents 39, 42, and 45 from the same patent WO2013030735A1 family are documented to reduce the MIC of ceftazidime (a β-lactamase inhibitor phenotype), Antibacterial agent 49—which lacks any reported ceftazidime-potentiating activity—may be evaluated as a structurally related negative control in β-lactamase functional assays . Researchers investigating β-lactamase inhibition within this chemical series can use Antibacterial agent 49 to control for non-specific effects attributable to the 1,6-diazabicyclo[3.2.1]octane core scaffold independent of β-lactamase binding. Independent experimental validation of the absence of β-lactamase inhibition is required before definitive application as a negative control.

Reference Standard for Analytical Method Development and Chemical Characterization

Antibacterial agent 49 is suitable as a reference standard for analytical method development, including HPLC purity verification, mass spectrometry calibration, and NMR spectral characterization of the 1,6-diazabicyclo[3.2.1]octan-7-one scaffold bearing the 5-(morpholine-4-carbonyl)-1,3,4-oxadiazol-2-yl substituent . The compound's well-defined chemical structure (MW: 425.35 g/mol, molecular formula: C13H16N5NaO8S) and ≥98% purity specification from commercial suppliers support its use as an analytical reference material . This application does not require validated biological activity data and aligns with the compound's established chemical characterization parameters .

Comparative Chemical Library Screening for Novel Antibacterial Scaffolds

Antibacterial agent 49 may be included as a member of a diverse chemical library for phenotypic screening campaigns aimed at identifying novel antibacterial leads. The compound's 1,6-diazabicyclo[3.2.1]octan-7-one core scaffold, combined with the morpholine-carbonyl oxadiazole substituent, represents a distinct chemotype not extensively characterized in the antibacterial literature . In high-throughput screening contexts, the compound's uncharacterized activity profile is not a limitation but rather a rationale for inclusion—the screen itself will generate primary activity data. Procurement for this application should include appropriate positive control compounds with established antibacterial activity, such as Antibacterial agent 50 (reported MICs of 32-128 μg/mL against E. coli) from the same patent family .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 49

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.